molecular formula C17H16N2O2 B12903281 2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole CAS No. 20503-75-7

2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole

Cat. No.: B12903281
CAS No.: 20503-75-7
M. Wt: 280.32 g/mol
InChI Key: QLQCGYKBQYMJFD-UHFFFAOYSA-N
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Description

2-((4,5-Diphenyloxazol-2-yl)amino)ethanol is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a diphenyloxazole moiety attached to an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diphenyloxazol-2-yl)amino)ethanol typically involves the reaction of 4,5-diphenyloxazole with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-((4,5-Diphenyloxazol-2-yl)amino)ethanol may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction conditions, and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diphenyloxazol-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The amino group in the ethanolamine moiety can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group.

Scientific Research Applications

2-((4,5-Diphenyloxazol-2-yl)amino)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,5-Diphenyloxazol-2-yl)(methyl)amino)ethanol
  • 4,5-Diphenyloxazol-2-amine
  • 2-((4,5-Diphenyloxazol-2-yl)amino)acetic acid

Uniqueness

2-((4,5-Diphenyloxazol-2-yl)amino)ethanol is unique due to its specific structure, which combines the properties of oxazole and ethanolamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-12-11-18-17-19-15(13-7-3-1-4-8-13)16(21-17)14-9-5-2-6-10-14/h1-10,20H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQCGYKBQYMJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942681
Record name 2-[(4,5-Diphenyl-1,3-oxazol-2(3H)-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20503-75-7
Record name Oxazole, 4,5-diphenyl-2-((2-hydroxyethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4,5-Diphenyl-1,3-oxazol-2(3H)-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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